tert-Butyl ((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate
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Overview
Description
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring system
Preparation Methods
The synthesis of tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of protecting groups, selective reductions, and cyclization reactions .
Chemical Reactions Analysis
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
tert-Butyl((3aS,6aR)-6a-methylhexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl (3aS,6aR)-3a-(hydroxymethyl)-1H,2H,3H,3aH,4H,6aH-cyclopenta[c]pyrrole-2-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,6aR)-6a-methyl-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-13-7-5-6-12(13,4)8-14-9-13/h14H,5-9H2,1-4H3,(H,15,16)/t12-,13-/m1/s1 |
InChI Key |
GZHJMBJEWHKLIA-CHWSQXEVSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]1(CNC2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC12CCCC1(CNC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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